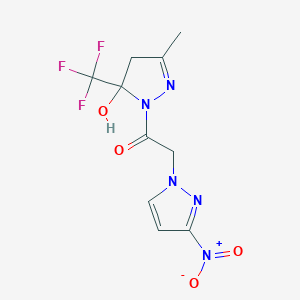
1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.
作用机制
The exact mechanism of action of 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and high selectivity towards cancer cells. This compound has also been reported to exhibit anti-angiogenic activity, which is essential for the prevention of tumor growth and metastasis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are responsible for the development of various inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine is its low toxicity and high selectivity towards cancer cells. This makes it an ideal candidate for the development of new anticancer drugs. However, the synthesis of this compound is relatively complex and requires specialized equipment and expertise. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions for the research and development of 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine. One of the potential applications of this compound is in the development of new anticancer drugs. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, this compound has shown potential in the treatment of inflammatory diseases, and further studies are needed to explore its therapeutic potential in this area. Finally, the synthesis of this compound could be optimized to improve its yield and reduce the complexity of the process.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies. This compound has potential applications in the development of new anticancer drugs and the treatment of inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for this compound and to explore its therapeutic potential in these areas.
合成方法
The synthesis of 1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine has been reported in various scientific literature. One of the commonly used methods for the synthesis of this compound involves the reaction of 2-furoic acid with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to obtain the furoyl-NHS ester. This ester is then reacted with 1-(2,3-Diphenylacryloyl)piperazine in the presence of a base to yield the desired compound.
科学研究应用
1-(2,3-Diphenylacryloyl)-4-(2-furoyl)piperazine has shown promising results in various scientific research studies. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has also shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
属性
分子式 |
C24H22N2O3 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C24H22N2O3/c27-23(25-13-15-26(16-14-25)24(28)22-12-7-17-29-22)21(20-10-5-2-6-11-20)18-19-8-3-1-4-9-19/h1-12,17-18H,13-16H2/b21-18+ |
InChI 键 |
NQAQXVLQZRVEPR-DYTRJAOYSA-N |
手性 SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-2-furanyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B279737.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279740.png)
![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)
![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)
![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
